molecular formula C12H9NO6 B3023307 betaARK1 Inhibitor CAS No. 18873-34-2

betaARK1 Inhibitor

Número de catálogo B3023307
Número CAS: 18873-34-2
Peso molecular: 263.2 g/mol
Clave InChI: YDJPHSNZGRVPCK-NSCUHMNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The betaARK1 Inhibitor, also known as the beta-Adrenergic Receptor Kinase 1 inhibitor, is a selective inhibitor for the β-Adrenergic Receptor Kinase 1 . The CAS Number for this inhibitor is 24269-96-3 .


Physical And Chemical Properties Analysis

The betaARK1 Inhibitor is a solid substance that is soluble in DMSO up to 10 mM .

Aplicaciones Científicas De Investigación

Regulation of Cellular Processes

GRK2 is involved in the regulation of an enormous range of both G protein-coupled receptors (GPCRs) and non-GPCR substrates that participate in or regulate many critical cellular processes . It is associated with multiple diseases, including cancers, brain diseases, cardiovascular and metabolic diseases .

Drug Development

GRK2-specific substrates/inhibitors are needed not only for studies of GRK2-mediated cellular functions but also for GRK2-targeted drug development . Specific substrates of GRK2 are useful tools for investigating the diverse intracellular signaling pathways regulated by GRK2 and also for developing GRK2-specific inhibitors as candidate drugs .

Cardiovascular Diseases

GRK2 has been identified as a potential therapeutic target in cardiovascular diseases . For example, it has been suggested that GRK2-specific inhibitors could be developed as candidate drugs for the treatment of cardiovascular diseases .

Metabolic Diseases

GRK2 dysfunction is associated with metabolic diseases such as obesity and non-alcoholic fatty liver disease . Increased GRK2 levels worsen glucose uptake after ischemic injury via IRS1 phosphorylation .

Peptide Substrates/Inhibitors

Recent work on synthetic peptide substrates/inhibitors has highlighted their potential as tools for fundamental studies of the physiological functions of GRK2, and as candidates for applications in clinical diagnostics . As substrates with a relatively small molecular size, peptides are potentially useful for the development of molecular tools .

Rheumatoid Arthritis

Targeting GRK2 activity is a viable strategy to inhibit macrophage infiltration, affording a distinct way to control joint inflammation and angiogenesis of rheumatoid arthritis .

Mecanismo De Acción

Target of Action

The primary target of GRK2 inhibitors is the G protein-coupled receptor kinase 2 (GRK2), also known as beta-adrenergic receptor kinase 1 . GRK2 is a central signaling node involved in the modulation of many G protein-coupled receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . GRK2 dysfunction is associated with multiple diseases, including cardiovascular and metabolic diseases .

Mode of Action

GRK2 inhibitors operate by targeting the kinase activity of the GRK2 enzyme . GRK2 is responsible for phosphorylating activated GPCRs, a process that initiates receptor desensitization and attenuates the cellular response to various stimuli . Inhibition of GRK2 can lead to enhanced insulin sensitivity .

Biochemical Pathways

GRK2 plays a crucial role in the regulation of GPCRs. Upon activation, GPCRs trigger the activation of heterotrimeric G proteins and their classical downstream effectors. They are specifically phosphorylated by GRKs, which in turn promotes binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins . This process is termed desensitization . β-arrestins act as a scaffold for proteins of the endocytic machinery and for many other signal transduction partners, leading to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GRK2 inhibitors may vary, a new inhibitor, CCG258747, based on paroxetine, demonstrates increased potency against the GRK2 subfamily and favorable pharmacokinetic parameters in mice .

Result of Action

The inhibition of GRK2 can lead to enhanced insulin sensitivity . It can improve glucose homeostasis and the insulin response . Moreover, GRK2 inhibitors can prevent prolonged activation of effector proteins and cellular stress, reducing receptor number at the cell surface .

Direcciones Futuras

The betaARK1 Inhibitor shows promise as a potential therapeutic strategy for heart failure . Future research could focus on further elucidating the inhibitor’s mechanism of action, optimizing its properties for better efficacy and safety, and conducting clinical trials to evaluate its therapeutic potential.

Propiedades

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

betaARK1 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
betaARK1 Inhibitor
Reactant of Route 2
betaARK1 Inhibitor
Reactant of Route 3
Reactant of Route 3
betaARK1 Inhibitor
Reactant of Route 4
Reactant of Route 4
betaARK1 Inhibitor
Reactant of Route 5
Reactant of Route 5
betaARK1 Inhibitor
Reactant of Route 6
Reactant of Route 6
betaARK1 Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.